molecular formula C22H14N5Na3O9S3 B13414775 1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-aminophenyl)azo)phenyl)azo)-, trisodium salt CAS No. 68400-38-4

1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-aminophenyl)azo)phenyl)azo)-, trisodium salt

Cat. No.: B13414775
CAS No.: 68400-38-4
M. Wt: 657.5 g/mol
InChI Key: RERCKWQOVYFXFL-UHFFFAOYSA-K
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Description

1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-aminophenyl)azo)phenyl)azo)-, trisodium salt is a complex organic compound known for its vibrant color and extensive use in various industries. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. It is commonly used in textile, paper, and leather industries for dyeing purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-aminophenyl)azo)phenyl)azo)-, trisodium salt typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 4-aminophenylamine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 1,3,5-Naphthalenetrisulfonic acid under alkaline conditions to form the azo compound.

    Trisodium Salt Formation: The final step involves neutralizing the compound with sodium hydroxide to form the trisodium salt.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity. The final product is often purified through crystallization or filtration techniques.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-aminophenyl)azo)phenyl)azo)-, trisodium salt undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.

    Substitution: The sulfonic acid groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Corresponding amines from the reduction of azo groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-aminophenyl)azo)phenyl)azo)-, trisodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in various analytical techniques.

    Biology: Employed in staining techniques for microscopy and in the study of cellular processes.

    Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.

    Industry: Widely used in the textile, paper, and leather industries for dyeing purposes.

Mechanism of Action

The mechanism of action of 1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-aminophenyl)azo)phenyl)azo)-, trisodium salt primarily involves its interaction with molecular targets through its azo groups. These groups can form stable complexes with various substrates, leading to changes in their chemical and physical properties. The compound can also undergo redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-ethylamino)phenyl)azo)phenyl)azo)-, trisodium salt
  • **1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-methylamino)phenyl)azo)phenyl)azo)-, trisodium salt

Uniqueness

1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-aminophenyl)azo)phenyl)azo)-, trisodium salt is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its high solubility in water and strong color intensity make it particularly valuable in dyeing applications.

Properties

CAS No.

68400-38-4

Molecular Formula

C22H14N5Na3O9S3

Molecular Weight

657.5 g/mol

IUPAC Name

trisodium;7-[[4-[(4-aminophenyl)diazenyl]phenyl]diazenyl]naphthalene-1,3,5-trisulfonate

InChI

InChI=1S/C22H17N5O9S3.3Na/c23-13-1-3-14(4-2-13)24-25-15-5-7-16(8-6-15)26-27-17-9-19-20(21(10-17)38(31,32)33)11-18(37(28,29)30)12-22(19)39(34,35)36;;;/h1-12H,23H2,(H,28,29,30)(H,31,32,33)(H,34,35,36);;;/q;3*+1/p-3

InChI Key

RERCKWQOVYFXFL-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)N=NC3=CC4=C(C=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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